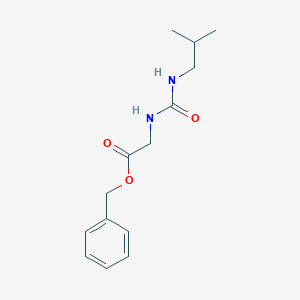














|
REACTION_CXSMILES
|
CC(C)C[C:4]([OH:6])=O.C1C=CC(P([N:22]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.N#N.Cl.[NH2:28][CH2:29][C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31].[C:40]1([CH3:46])[CH:45]=CC=C[CH:41]=1>O.C(N(CC)CC)C>[CH2:41]([NH:22][C:4]([NH:28][CH2:29][C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31])=[O:6])[CH:40]([CH3:46])[CH3:45] |f:3.4|
|


|
Name
|
|
|
Quantity
|
106.36 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
126.46 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
150.54 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stir at 20-30° C. for 1-2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to 90° C
|
|
Type
|
ADDITION
|
|
Details
|
Add the R1 mixture into R2 drop
|
|
Type
|
ADDITION
|
|
Details
|
wise slowly via addition funnel at 20-30° C.
|
|
Type
|
STIRRING
|
|
Details
|
stir for 1-2 hours
|
|
Duration
|
1.5 (± 0.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic and
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous layer with EtOAc (2×1000 ml)
|
|
Type
|
WASH
|
|
Details
|
Combine the organic layers and wash with 1 N hydrochloric acid (1000 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
then filter the solid
|
|
Type
|
CUSTOM
|
|
Details
|
Dry the filter cake under reduced pressure below 40° C.
|


Reaction Time |
45 (± 15) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)NC(=O)NCC(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 218 g | |
| YIELD: PERCENTYIELD | 81.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |